N'-[2-(methoxymethyl)phenyl]-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]oxamide
Description
N’-[2-(methoxymethyl)phenyl]-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]oxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes both methoxymethyl and methylimidazolyl groups, which contribute to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N'-[2-(methoxymethyl)phenyl]-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-16-23-10-11-26(16)14-18-7-5-6-17(12-18)13-24-21(27)22(28)25-20-9-4-3-8-19(20)15-29-2/h3-12H,13-15H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMOSPGAOOSJFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC=CC(=C2)CNC(=O)C(=O)NC3=CC=CC=C3COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(methoxymethyl)phenyl]-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]oxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Methoxymethyl Phenyl Intermediate: This step involves the reaction of 2-bromomethylphenol with methanol in the presence of a base such as sodium hydroxide to form 2-(methoxymethyl)phenol.
Coupling with Methylimidazole: The intermediate is then reacted with 2-methylimidazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired imidazolyl derivative.
Oxamide Formation: Finally, the imidazolyl derivative is reacted with oxalyl chloride and an amine to form the oxamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxymethyl group can undergo oxidation reactions to form aldehydes or carboxylic acids.
Reduction: The oxamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of 2-(methoxymethyl)benzoic acid.
Reduction: Formation of N’-[2-(methoxymethyl)phenyl]-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]amine.
Substitution: Formation of nitro or bromo derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, N’-[2-(methoxymethyl)phenyl]-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]oxamide can be used as a building block for the synthesis of more complex molecules
Biology
This compound may exhibit biological activity due to the presence of the imidazole ring, which is known to interact with biological targets such as enzymes and receptors. It could be explored for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. The imidazole ring is a common pharmacophore in many drugs, suggesting that derivatives of this compound might exhibit pharmacological activity.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the methoxymethyl and imidazole groups.
Mechanism of Action
The mechanism by which N’-[2-(methoxymethyl)phenyl]-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]oxamide exerts its effects would depend on its specific application. In biological systems, the imidazole ring can interact with metal ions or active sites of enzymes, potentially inhibiting their activity. The methoxymethyl group might enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(hydroxymethyl)phenyl]-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]oxamide
- N’-[2-(methoxymethyl)phenyl]-N-[[3-[(2-ethylimidazol-1-yl)methyl]phenyl]methyl]oxamide
- N’-[2-(methoxymethyl)phenyl]-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]ethyl]oxamide
Uniqueness
The uniqueness of N’-[2-(methoxymethyl)phenyl]-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]oxamide lies in its specific combination of functional groups. The methoxymethyl group provides unique reactivity and solubility properties, while the imidazole ring offers potential biological activity. This combination makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
